1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine
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Overview
Description
1-(Methoxymethyl)-2-oxabicyclo[221]heptan-4-amine is a bicyclic amine compound characterized by its unique oxabicyclo structure
Preparation Methods
The synthesis of 1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine typically involves a series of organic reactions. One common method includes the formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the enantioselective formation of the bicyclic structure from simple starting materials under mild conditions. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions for these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes or receptors.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine involves its interaction with molecular targets such as receptors or enzymes. For example, it may act as an antagonist at NMDA receptors, blocking the binding of neurotransmitters and modulating synaptic transmission . This interaction can influence various biological pathways and has potential therapeutic implications.
Comparison with Similar Compounds
1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine can be compared with other bicyclic amines, such as:
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: Known for its NMDA receptor antagonist activity.
N,N′-diarylsquaramide derivatives: Studied for their selective antagonism of CXCR2 receptors. These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-(methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine |
InChI |
InChI=1S/C8H15NO2/c1-10-6-8-3-2-7(9,4-8)5-11-8/h2-6,9H2,1H3 |
InChI Key |
PMGHKTUYUYNVEI-UHFFFAOYSA-N |
Canonical SMILES |
COCC12CCC(C1)(CO2)N |
Origin of Product |
United States |
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